7-Bromo-2-methylquinolin-3-ol is a heterocyclic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the seventh position, a methyl group at the second position, and a hydroxyl group at the third position of the quinoline ring. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly as a building block for developing therapeutic agents.
The compound's molecular formula is , and it has a molecular weight of approximately 238.08 g/mol. It is classified under quinoline derivatives, which are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen atoms like bromine can significantly influence the chemical reactivity and biological interactions of the compound.
The synthesis of 7-Bromo-2-methylquinolin-3-ol typically involves several steps:
In industrial settings, optimized processes are employed to enhance yield and purity, often utilizing continuous flow reactors and automated systems for efficiency.
7-Bromo-2-methylquinolin-3-ol can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 7-Bromo-2-methylquinolin-3-ol largely depends on its application in medicinal chemistry. Quinoline derivatives are known to interact with various biological targets:
These mechanisms underline its potential as a therapeutic agent in combating infections.
The physical properties of 7-Bromo-2-methylquinolin-3-ol include:
Key chemical properties include:
These properties are essential for understanding its behavior in various chemical environments and applications.
7-Bromo-2-methylquinolin-3-ol has several scientific uses:
Fragment-based drug design (FBDD) leverages small molecular fragments (50–250 Da) to identify high-affinity interactions with biological targets, which can be optimized or linked into larger, potent inhibitors. Quinoline derivatives serve as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-leishmanial activities. The 7-bromo-2-methylquinolin-3-ol framework is particularly valuable as a chemical building block for FBDD, as its bromine atom offers a versatile handle for further derivatization. Studies have demonstrated that quinoline-based fragments can bind cooperatively to enzyme active sites, such as sphingosine kinase (SphK), through π-stacking interactions with aromatic residues (e.g., Phe182 in SphK) and hydrogen bonding networks. For example, naphthoquinone-based SphK inhibitors like CB5468139 (Ki = 0.3 µM) share structural similarities with quinoline-5,8-diones, suggesting that 7-bromo-2-methylquinolin-3-ol could be modified to enhance target engagement through strategic incorporation of lipophilic tails or polar headgroups [10] [7].
Table 1: Fragment-Based Modifications of Quinoline Cores
Quinoline Core | Target Enzyme | Key Structural Modifications | Reported Activity |
---|---|---|---|
7-Bromo-2-methylquinolin-3-ol | SphK1/2 | Ether-linked aryl tails at C(7) | Low µM inhibition |
Naphthoquinone (CB5468139) | SphK1 | Cyclohexane lipophilic moiety | Ki = 0.3 µM |
Quinoline-5,8-dione | NQO1/SphK | Redox-active quinone core | Antiproliferative |
Achieving regioselective bromination at the C(7) position of 2-methylquinolin-3-ol requires careful control of electronic and steric factors. The electron-rich C(7) site is favored due to the directing influence of the C(3)-OH group and the steric accessibility of the quinoline ring. Common methods include:
The melting point of 209–211°C for 7-bromo-2-methylquinolin-3-ol serves as a key purity indicator [2].
Table 2: Comparative Bromination Methodologies
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Br₂/DMF | 0–25°C, 2 h | 72 | High (C7 >> C5/C8) |
CuBr₂/CH₃CN | 80°C, 6 h | 48 | Moderate |
Acetyl-Protected Bromination | Br₂ in CHCl₃, then hydrolysis | 68 | Very high |
The C-Br bond in 7-bromo-2-methylquinolin-3-ol is highly reactive in Pd-catalyzed cross-couplings, enabling C-C, C-N, and C-O bond formations. Key advancements include:
Table 3: Palladium-Catalyzed Coupling Performance with Brominated Quinolines
Reaction Type | Catalyst System | Coupling Partner | Yield (%) |
---|---|---|---|
C-N Cross-Coupling | Pd₂dba₃/RuPhos, LiHMDS | Morpholine | 83 |
C-N Cross-Coupling | Pd(OAc)₂/BrettPhos, Cs₂CO₃ | Benzylamine | 70 |
C-C Cross-Coupling | PdCl₂/oxazoline ligand | 1-Hexyne | >80 |
Solid-phase synthesis enhances efficiency in generating quinoline libraries by enabling automated purification and combinatorial diversification. The Protein-ATRP on Reversible Immobilization Supports (PARIS) methodology exemplifies this:
CAS No.: 37223-96-4
CAS No.: 478-94-4
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: 94087-41-9